Technical Documentation Center

1-(pyridazin-4-yl)propan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(pyridazin-4-yl)propan-1-one
  • CAS: 66645-87-2

Core Science & Biosynthesis

Foundational

1-(Pyridazin-4-yl)propan-1-one: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Executive Summary The functionalization of electron-deficient heterocycles remains a cornerstone of modern medicinal chemistry. 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2), also known as 4-propionylpyridazine, serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of electron-deficient heterocycles remains a cornerstone of modern medicinal chemistry. 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2), also known as 4-propionylpyridazine, serves as a critical building block for developing bioactive molecules with improved aqueous solubility and unique hydrogen-bonding profiles. Because the pyridazine scaffold strongly resists classical electrophilic aromatic substitution, synthesizing this compound requires orthogonal strategies, most notably radical-mediated nucleophilic aromatic substitution.

This whitepaper provides an in-depth, self-validating technical guide to the physical properties, mechanistic causality, and step-by-step synthesis of 1-(pyridazin-4-yl)propan-1-one.

Chemical Structure & Physical Properties

Understanding the physicochemical baseline of 1-(pyridazin-4-yl)propan-1-one is essential for predicting its behavior during synthesis and purification. The compound features a highly electron-deficient diazine ring conjugated with a propionyl group, rendering it highly polar. According to chemical substance databases, this compound carries specific GHS hazard classifications, including Acute Toxicity 4 and Eye/Skin Irritation, necessitating proper laboratory safety controls 1[1].

Table 1: Physicochemical and Safety Profile
Property / ParameterValue / Description
Chemical Name 1-(pyridazin-4-yl)propan-1-one
CAS Number 66645-87-2
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Structural Features 1,2-diazine core; C4-propionyl substitution
GHS Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Mechanistic Pathway: The Logic of Minisci Acylation

The Challenge: Pyridazine is profoundly electron-deficient. Standard Friedel-Crafts acylation relies on electrophilic attack, which fails completely on the pyridazine core because the two electronegative nitrogen atoms withdraw electron density from the ring.

The Solution (Causality): To functionalize the C4 position, we must invert the classical paradigm and use a nucleophilic radical. The Minisci acylation achieves this by generating an acyl radical that attacks a protonated heterocycle 2[2].

  • LUMO Lowering: By adding a strong acid (like Trifluoroacetic acid, TFA), we protonate the pyridazine nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly reactive toward nucleophiles.

  • Radical Generation: Silver-catalyzed oxidative decarboxylation of 2-oxobutanoic acid using ammonium persulfate generates the highly nucleophilic propionyl radical. Modern alternative protocols also utilize electrocatalytic generation mediated by NH₄I to avoid heavy metals 3[3].

  • Regioselectivity: The propionyl radical attacks the most electron-deficient carbon. In protonated pyridazine, the C4 position is highly favored over C3 due to both steric and electronic factors, leading to the desired 1-(pyridazin-4-yl)propan-1-one 2[2].

Mechanism A Pyridazine + TFA B Protonated Pyridazinium A->B LUMO Lowering E Radical Cation Adduct (C4) B->E Nucleophilic Radical Attack C 2-Oxobutanoic Acid + Ag+ / S2O8(2-) D Propionyl Radical C->D Oxidative Decarboxylation D->E F 1-(pyridazin-4-yl) propan-1-one E->F Oxidation & Deprotonation

Minisci acylation mechanism for 1-(pyridazin-4-yl)propan-1-one synthesis.

Experimental Protocol: A Self-Validating Workflow

As an application scientist, I emphasize that a robust protocol must contain internal feedback loops. The following procedure for the synthesis of 1-(pyridazin-4-yl)propan-1-one is designed with self-validating checkpoints to ensure reaction fidelity.

Step-by-Step Methodology

Step 1: System Preparation & Acidification

  • Action: In a 250 mL round-bottom flask, dissolve pyridazine (10 mmol) in a biphasic mixture of Dichloromethane (DCM) and Water (1:1, 40 mL). Slowly add Trifluoroacetic acid (TFA, 15 mmol).

  • Causality: The biphasic system partitions the organic products from the aqueous radical generators. TFA protonates the pyridazine, activating it for nucleophilic attack.

  • Self-Validation Check: The pH of the aqueous layer must be < 2. A higher pH will result in unreacted starting material due to insufficient LUMO lowering.

Step 2: Precursor & Catalyst Addition

  • Action: Add 2-oxobutanoic acid (30 mmol) and Silver Nitrate (AgNO₃, 1 mmol, 10 mol%) to the vigorously stirring mixture. Heat the system to 40 °C.

  • Causality: 2-oxobutanoic acid is the source of the propionyl radical. The Ag⁺ acts as an electron shuttle.

Step 3: Radical Initiation (Critical Step)

  • Action: Dissolve Ammonium Persulfate ((NH₄)₂S₂O₈, 30 mmol) in 15 mL of water. Add this solution dropwise over 60 minutes using a syringe pump.

  • Causality: Dropwise addition is mandatory. High local concentrations of persulfate will cause the propionyl radicals to rapidly dimerize into 3,4-hexanedione rather than attacking the heterocycle.

  • Self-Validation Check: You should observe mild gas evolution (CO₂ from decarboxylation) and a transient darkening of the solution (Ag²⁺/Ag³⁺ species formation). If no gas evolves, the radical initiation has failed.

Step 4: Reaction Monitoring & Quenching

  • Action: After 2 hours, monitor via TLC (Eluent: 5% MeOH in DCM). Once the starting material is consumed, cool the reaction to 0 °C and slowly add saturated aqueous NaHCO₃ until pH 8 is reached.

  • Causality: Neutralization deprotonates the intermediate radical cation adduct, restoring the aromaticity of the pyridazine ring and driving the reaction to completion.

  • Self-Validation Check: Effervescence will occur during neutralization. The product will partition entirely into the DCM layer, leaving the aqueous layer free of UV-active spots.

Step 5: Isolation & Purification

  • Action: Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow S1 Step 1: Acidification Dissolve Pyridazine in DCM/H2O + TFA S2 Step 2: Precursor Addition Add 2-Oxobutanoic Acid + AgNO3 S1->S2 S3 Step 3: Radical Initiation Dropwise addition of (NH4)2S2O8 at 40°C S2->S3 S4 Step 4: Self-Validation TLC Monitoring / Gas Evolution Check S3->S4 S5 Step 5: Quenching Neutralize with NaHCO3 (pH 8) S4->S5 S6 Step 6: Isolation Extraction, Drying, and Chromatography S5->S6

Step-by-step experimental workflow for the Minisci acylation of pyridazine.

Analytical Characterization

To verify the structural integrity of the synthesized 1-(pyridazin-4-yl)propan-1-one, quantitative analytical data must be collected. The following table summarizes the expected spectroscopic signatures based on the electronic environment of the C4-substituted pyridazine ring.

Table 2: Expected Analytical Data
Analytical TechniqueExpected Signals / ObservationsStructural Correlation
¹H NMR (CDCl₃, 400 MHz) δ 9.50 (d, 1H), δ 9.35 (d, 1H), δ 7.85 (dd, 1H)Deshielded aromatic protons of the pyridazine core (C3, C6, C5).
¹H NMR (CDCl₃, 400 MHz) δ 3.05 (q, J = 7.2 Hz, 2H)Methylene protons of the propionyl group adjacent to the carbonyl.
¹H NMR (CDCl₃, 400 MHz) δ 1.25 (t, J = 7.2 Hz, 3H)Terminal methyl protons of the propionyl group.
¹³C NMR (CDCl₃, 100 MHz) δ ~198.5Carbonyl carbon (C=O).
LC-MS (ESI+) m/z 137.1 [M+H]⁺Confirms the molecular weight of the desired product (MW: 136.15).

References

  • 1-(pyridazin-4-yl)
  • Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH₄I Source: Organic Letters - ACS Publications URL
  • Homolytic acylation of protonated pyridines and pyrazines with α-keto acids: the problem of monoacylation Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(pyridazin-4-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental chemical properties is paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental chemical properties is paramount. For novel heterocyclic compounds such as 1-(pyridazin-4-yl)propan-1-one, two of the most critical and often conflated parameters are its molecular weight and exact mass. This technical guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of these two concepts, their determination, and their significance in the context of drug discovery and development. A thorough grasp of the distinction between molecular weight and exact mass is not merely academic; it is fundamental to the accurate interpretation of analytical data, the elucidation of chemical structures, and the unambiguous identification of compounds. This guide will delve into the theoretical underpinnings of these properties, present the specific values for 1-(pyridazin-4-yl)propan-1-one, and provide a practical, field-proven protocol for their experimental determination.

Core Concepts: Molecular Weight vs. Exact Mass

The terms "molecular weight" and "exact mass" are frequently used interchangeably in general chemical discourse. However, in the precise world of analytical chemistry, particularly in the realm of mass spectrometry, their distinction is critical.

Molecular weight (also known as average molecular mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation of molecular weight utilizes the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the masses of their stable isotopes and their relative abundances on Earth.[1][2] This value is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ). For a given compound, the molecular weight is an indispensable value for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

Exact mass , on the other hand, is the calculated mass of a molecule based on the masses of the most abundant isotope of each element in that molecule.[3][4] This is a theoretical value that does not account for the natural isotopic distribution of the elements. The exact mass is a crucial parameter in high-resolution mass spectrometry (HRMS), where instruments are capable of measuring the mass-to-charge ratio (m/z) of an ion with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[5]

The key difference lies in the isotopic consideration: molecular weight is an average over all natural isotopes, while exact mass considers only the most abundant isotope for each element.[1][3]

Physicochemical Properties of 1-(pyridazin-4-yl)propan-1-one

1-(pyridazin-4-yl)propan-1-one is a heterocyclic ketone with the chemical structure illustrated below. Its fundamental properties are summarized in the table that follows.

PropertyValueSource
Molecular Formula C₇H₈N₂ON/A
CAS Number 66645-87-2[6]
Molecular Weight 136.15 g/mol N/A
Calculated Exact Mass 136.0637 u[7]

The molecular formula, C₇H₈N₂O, is the cornerstone for calculating both the molecular weight and the exact mass. The molecular weight of 136.15 g/mol is derived from the sum of the average atomic weights of its constituent atoms. Conversely, the exact mass of 136.0637 u is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.[4]

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry

The experimental verification of a compound's exact mass is a cornerstone of modern chemical analysis and is routinely accomplished using high-resolution mass spectrometry (HRMS). The following protocol outlines a standard procedure for the analysis of a small molecule like 1-(pyridazin-4-yl)propan-1-one using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

Experimental Protocol: LC-HRMS Analysis

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte at a suitable concentration for LC-MS analysis.

  • Procedure:

    • Accurately weigh approximately 1 mg of 1-(pyridazin-4-yl)propan-1-one.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

2. Liquid Chromatography (LC) Separation:

  • Objective: To chromatographically separate the analyte from any impurities before it enters the mass spectrometer.

  • Typical LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Detection:

  • Objective: To ionize the analyte and measure the mass-to-charge ratio of the resulting ions with high accuracy.

  • Typical HRMS Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

    • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to a high resolution (e.g., >20,000 FWHM).

    • Calibration: The instrument must be calibrated immediately prior to the analysis using a known calibration standard to ensure high mass accuracy.[8] An internal standard or "lock mass" can be used for real-time mass correction.[8]

4. Data Analysis:

  • Objective: To identify the peak corresponding to the analyte and determine its exact mass.

  • Procedure:

    • Extract the ion chromatogram for the theoretical [M+H]⁺ ion of 1-(pyridazin-4-yl)propan-1-one (C₇H₉N₂O⁺), which has a calculated exact mass of 137.0715 u.

    • From the mass spectrum of the corresponding chromatographic peak, determine the measured m/z value.

    • Compare the measured exact mass to the theoretical exact mass. The mass error, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.[5]

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze High-Resolution Mass Analysis ionize->analyze detect Ion Detection analyze->detect extract Extract Ion Chromatogram detect->extract compare Compare Measured vs. Theoretical Mass extract->compare confirm Confirm Elemental Composition compare->confirm

Caption: Workflow for the determination of the exact mass of 1-(pyridazin-4-yl)propan-1-one using LC-HRMS.

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical characterization in the pharmaceutical sciences. For 1-(pyridazin-4-yl)propan-1-one, a clear distinction between its average molecular weight (136.15 g/mol ) and its calculated exact mass (136.0637 u) is essential for both synthetic and analytical endeavors. While molecular weight is a practical necessity for routine laboratory work, the exact mass, verifiable to a high degree of precision through techniques like high-resolution mass spectrometry, provides an unambiguous confirmation of a molecule's elemental composition. The protocol and principles outlined in this guide offer a robust framework for researchers to confidently characterize this and other novel chemical entities, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • What is the Difference Between Exact Mass and Molecular Weight. (2022, May 4). Pediaa.com. [Link]

  • Exact mass vs molecular weight. (2023, May 3). Reddit. [Link]

  • C7H8N2O. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. (2024, September 19). Separation Science. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • 1-(4-Pyridinyl)-1-propanone. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • What is the difference between molecular weight and exact mass? (2017, October 3). Quora. [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017, January 18). PMC. [Link]

  • What is the difference between molecular mass and molecular weight? (2020, October 19). Quora. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP. [Link]

  • Calculating Exact Masses. (2026, February 23). University of Missouri. [Link]

  • 1-(pyridazin-4-yl)propan-1-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Foundational

Toxicity Profile and Safe Handling Guidelines for 1-(pyridazin-4-yl)propan-1-one: A Technical Whitepaper

Executive Summary In contemporary drug discovery and organic synthesis, pyridazine derivatives are highly valued for their favorable physicochemical properties, including enhanced aqueous solubility and metabolic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and organic synthesis, pyridazine derivatives are highly valued for their favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability compared to their carbocyclic analogs. However, the introduction of specific functional groups—such as the propionyl moiety in 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2) —can introduce distinct toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide deconstructs the mechanistic causality behind the compound's toxicity, establishes rigorous, self-validating handling protocols, and provides a highly controlled experimental workflow for evaluating its toxicological impact in pre-clinical settings.

Physicochemical Properties & Hazard Identification

Before designing containment or experimental protocols, it is critical to quantify the baseline hazards. According to the [1], 1-(pyridazin-4-yl)propan-1-one exhibits multi-route acute toxicity and specific target organ toxicity.

Table 1: Physicochemical and GHS Hazard Profile

Property / Hazard ClassValue / DescriptionGHS Code
CAS Number 66645-87-2N/A
Molecular Formula C7H8N2ON/A
Molecular Weight 136.15 g/mol N/A
Acute Toxicity (Oral/Dermal/Inhal.) Harmful if swallowed, in contact with skin, or inhaled.H302, H312, H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
STOT SE 3 May cause drowsiness or dizziness (Narcotic effects).H336

Mechanistic Toxicity Profile

Understanding why a compound is toxic is the first step in mitigating its risks. The hazard profile of 1-(pyridazin-4-yl)propan-1-one is driven by its structural features:

  • Multi-Route Acute Toxicity (H302/H312/H332): The low molecular weight (136.15 g/mol ) and moderate lipophilicity of the propionyl-pyridazine core facilitate rapid systemic absorption across mucosal membranes, the gastrointestinal epithelium, and the stratum corneum.

  • Tissue Irritation (H315/H319): The electrophilic nature of the ketone carbonyl, coupled with the basic nitrogen atoms of the pyridazine ring, allows the molecule to disrupt lipid bilayers and interact with nucleophilic residues on epidermal and corneal proteins, triggering localized inflammatory cascades.

  • STOT SE 3 (H336 - Narcotic Effects): The Globally Harmonized System (GHS) classifies substances under STOT SE 3 when they produce transient, reversible effects on target organs following a single exposure ()[2][3]. For this compound, its ability to cross the blood-brain barrier (BBB) allows it to interact with central nervous system (CNS) receptors (e.g., GABAergic pathways), leading to the narcotic effects (drowsiness/dizziness) characteristic of H336.

ToxicityMechanism Compound 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2) Metabolism Hepatic CYP450 Metabolism Compound->Metabolism Systemic Absorption DirectTox Direct Tissue Irritation (Skin/Eye/Respiratory) Compound->DirectTox Contact Exposure CNS CNS Interaction (STOT SE 3: Narcotic) Compound->CNS Inhalation/Systemic Electrophile Reactive Intermediate Formation Metabolism->Electrophile Bioactivation OxStress Oxidative Stress & Cellular Damage Electrophile->OxStress Protein Binding

Mechanistic pathways of 1-(pyridazin-4-yl)propan-1-one toxicity and STOT SE 3 effects.

Safe Handling & Containment Protocols

To ensure scientific integrity and operator safety, handling protocols must function as a self-validating system where engineering controls and personal protective equipment (PPE) act as redundant safeguards against human error.

  • Engineering Controls: All weighing, dissolution, and manipulation of the neat powder must occur within a Class II Type B2 Biological Safety Cabinet or a fully ducted chemical fume hood. Causality: The compound's volatility and H332/H336 classifications mean that inhalation of micro-particulates or vapors can rapidly induce CNS depression. Ducted ventilation ensures these vapors are expelled from the breathing zone.

  • Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves, splash-proof chemical goggles, and a chemically resistant, non-porous lab coat. Causality: The H312 (Harmful in contact with skin) classification dictates that standard latex gloves are insufficient due to potential breakthrough times when the compound is solvated in organic carriers like DMSO.

  • Spill Response: In the event of a spill, isolate the area immediately. Do not use water, as it may spread the lipophilic compound. Absorb the spill with an inert, non-combustible material (e.g., vermiculite or dry sand) and dispose of it as hazardous chemical waste in a sealed, properly labeled container.

Experimental Workflow: In Vitro Toxicity Assessment

When evaluating the toxicity of pyridazine-based drug candidates, structural modifications can significantly alter their metabolic stability and off-target effects ()[4]. To accurately assess the cytotoxicity of 1-(pyridazin-4-yl)propan-1-one, we utilize a metabolically competent 3D HepaRG spheroid model.

Protocol: 3D HepaRG Cytotoxicity Assay

This protocol is designed to be self-validating by incorporating strict vehicle and positive controls, ensuring that any observed toxicity is a direct result of the compound's mechanism of action, not experimental artifact.

  • Compound Preparation: Dissolve 1-(pyridazin-4-yl)propan-1-one in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: DMSO is utilized because it ensures complete dissolution of the lipophilic pyridazine core while maintaining cellular permeability during the assay.

  • Cell Culture & Seeding: Seed HepaRG cells into ultra-low attachment 96-well plates at a density of 2,000 cells/well in 100 µL of complete Williams' E medium. Centrifuge the plate at 200 x g for 5 minutes to promote cellular aggregation. Incubate for 7 days at 37°C, 5% CO₂.

    • Causality: Utilizing a 3D spheroid conformation restores hepatic polarity and basal CYP450 enzyme expression, providing a physiologically relevant model capable of capturing bioactivation-mediated toxicity that 2D cultures miss.

  • Dose-Response Exposure: Perform a 10-point, 3-fold serial dilution of the compound directly into the culture medium (final concentration range: 0.1 µM to 100 µM).

    • Self-Validating Controls: Ensure the final DMSO concentration remains constant at 0.5% (v/v) across all wells to prevent vehicle-induced osmotic stress. Include a vehicle-only negative control (0.5% DMSO) and a positive control (50 µM Chlorpromazine, a known hepatotoxin).

  • Multiplex Assay Execution: After 48 hours of compound exposure, add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Data Analysis: Quantify ATP levels via luminescence. Normalize the raw relative light units (RLU) to the vehicle control. Calculate the half-maximal inhibitory concentration (IC₅₀) using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Prep (10 mM DMSO Stock) Exposure Dose-Response Exposure (0.1 - 100 µM) Prep->Exposure CellCulture HepaRG Cell Culture (3D Spheroids) CellCulture->Exposure Assay Multiplex Assay (ATP Luminescence) Exposure->Assay 48h Incubation Analysis Data Analysis (IC50 Calculation) Assay->Analysis RLU Normalization

High-throughput in vitro toxicity screening workflow for pyridazine derivatives.

Data Presentation: Expected Toxicity Thresholds

Upon completion of the assay, the resulting IC₅₀ values must be contextualized against established safety thresholds to guide further structural optimization or handling requirements.

Table 2: In Vitro Cytotoxicity (HepaRG 3D Spheroid) - Interpretation Matrix

IC₅₀ Range (µM)Toxicity ClassificationMechanistic Interpretation
< 1.0 µM Highly ToxicSevere mitochondrial disruption or rapid bioactivation to reactive electrophiles. Requires immediate structural redesign.
1.0 - 10.0 µM Moderately ToxicModerate oxidative stress; potential off-target CNS receptor binding correlating with STOT SE 3 in vivo.
10.0 - 50.0 µM Weakly ToxicLow-level metabolic interference; manageable with minor structural optimization (e.g., altering LogP).
> 50.0 µM Non-ToxicFavorable ADME profile; minimal interaction with hepatic CYP450 enzymes or off-target receptors.

References

  • NextSDS. "1-(pyridazin-4-yl)propan-1-one — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Safeopedia. "What is Specific Target Organ Toxicity (STOT)?" Safeopedia. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(pyridazin-4-yl)propan-1-one

Introduction and Strategic Rationale Pyridazine derivatives are increasingly recognized as "privileged structures" in modern drug discovery due to their favorable physicochemical properties and ability to engage in diver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Pyridazine derivatives are increasingly recognized as "privileged structures" in modern drug discovery due to their favorable physicochemical properties and ability to engage in diverse hydrogen-bonding networks. Substituted pyridazin-4-yl ketones are critical building blocks for the synthesis of potent kinase inhibitors, such as GSK-3β inhibitors[1], and highly selective receptor-interacting protein kinase 1 (RIPK1) inhibitors targeting the necroptosis pathway[2].

The synthesis of 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2)[3] requires precise chemoselectivity. Pyridazines are highly electron-deficient heterocycles; thus, they are susceptible to nucleophilic attack at the ring carbons (Chichibabin-type reactions). To successfully synthesize the target ethyl ketone, the nucleophilic addition of a Grignard reagent must be strictly directed toward an exocyclic electrophilic carbon rather than the heteroaromatic ring.

This protocol details the controlled addition of ethylmagnesium bromide[4] to pyridazine-4-carbonitrile[5]. By operating under cryogenic conditions, the kinetic addition to the nitrile group outpaces thermodynamic ring substitution, yielding an intermediate N -magnesio imine that is subsequently hydrolyzed to the target ketone.

Mechanistic Workflow

G N1 Pyridazine-4-carbonitrile (Electrophile) N3 N-Magnesio Imine Intermediate (Kinetically Favored) N1->N3 THF, -78 °C N2 Ethylmagnesium Bromide (Nucleophile) N2->N3 Dropwise addition N4 Acidic Hydrolysis (1M HCl) N3->N4 Quench N5 1-(Pyridazin-4-yl)propan-1-one (Target Ketone) N4->N5 RT, 1h

Synthetic workflow for 1-(pyridazin-4-yl)propan-1-one via Grignard addition.

Reaction Stoichiometry and Quantitative Data

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountMolesRole
Pyridazine-4-carbonitrile105.101.01.05 g10.0 mmolStarting Material
Ethylmagnesium bromide (1.0 M in THF)133.271.212.0 mL12.0 mmolNucleophile
Tetrahydrofuran (THF), Anhydrous72.11-40.0 mL-Solvent
Hydrochloric Acid (1.0 M aqueous)36.46Excess20.0 mL20.0 mmolHydrolysis Agent
1-(Pyridazin-4-yl)propan-1-one136.151.0 (Theoretical)1.36 g10.0 mmolTarget Product

Expected Isolated Yield: 65 - 75% (0.88 g - 1.02 g).

Step-by-Step Experimental Protocol

Phase 1: Preparation and Cryogenic Setup

Expertise & Causality: Ethylmagnesium bromide is highly reactive toward moisture and oxygen, which rapidly degrade the reagent into ethane and magnesium hydroxide[4]. Furthermore, the electron-deficient nature of the pyridazine ring makes it susceptible to unwanted ring-addition by the Grignard reagent if the temperature rises, leading to complex mixtures of dihydropyridazines. Strict temperature control (-78 °C) ensures the activation energy is only sufficient for the kinetically favored addition to the nitrile carbon.

  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Cool the flask under a continuous stream of dry argon.

  • Substrate Dissolution: Dissolve pyridazine-4-carbonitrile (1.05 g, 10.0 mmol)[5] in anhydrous THF (30 mL) within the reaction flask.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

Phase 2: Nucleophilic Addition

Expertise & Causality: The Grignard reagent must be added dropwise down the side of the flask. This technique pre-cools the reagent before it contacts the bulk solution, preventing localized temperature spikes that could trigger ring-addition side reactions.

  • Grignard Addition: Using a dry, argon-purged syringe, draw 12.0 mL of Ethylmagnesium bromide (1.0 M in THF)[6].

  • Slow Injection: Add the Grignard reagent dropwise over 20 minutes to the vigorously stirring solution at -78 °C. The solution may undergo a color change (typically yellow to deep orange) as the N -magnesio imine complex forms.

  • Incubation: Maintain the reaction at -78 °C for 1 hour. After 1 hour, remove the dry ice bath and allow the reaction to slowly warm to 0 °C over an additional 1 hour.

  • In-Process Control (IPC): Remove a 0.1 mL aliquot, quench it in 0.5 mL of saturated NH 4​ Cl, extract with ethyl acetate, and analyze via TLC (Silica, 1:1 Hexanes/EtOAc, UV 254 nm) to confirm the consumption of the starting nitrile.

Phase 3: Imine Hydrolysis and Quenching

Expertise & Causality: The initial product of the Grignard addition is a stable magnesium imine salt. Direct aqueous quenching at neutral pH can sometimes leave stable imines that resist hydrolysis. Using 1.0 M HCl ensures complete protonation and rapid hydrolysis of the imine intermediate to the desired ketone, while simultaneously solubilizing the magnesium salts.

  • Acidic Quench: Re-cool the flask to 0 °C using an ice-water bath. Carefully quench the reaction by the dropwise addition of 1.0 M aqueous HCl (20 mL). Caution: Exothermic reaction with potential evolution of ethane gas from unreacted Grignard.

  • Hydrolysis: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine to 1-(pyridazin-4-yl)propan-1-one.

Phase 4: Isolation and Purification

Expertise & Causality: Pyridazines are basic heterocycles and can remain protonated in the aqueous phase if the pH is too low. Neutralization with NaHCO 3​ is critical to partition the product into the organic phase.

  • Neutralization: Slowly add saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 7.5 - 8.0.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 80:20 and ramping to 40:60).

  • Verification: Pool the product-containing fractions (identified via TLC) and concentrate to afford 1-(pyridazin-4-yl)propan-1-one as a solid. Verify purity via 1 H NMR (CDCl 3​ ) and LC-MS.

References

  • WO2005111018A1 - Pyridazinone derivatives, methods for producing them and their use as pharmaceuticals Source: Google Patents URL
  • Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors Source: PubMed / Arch Pharm (Weinheim) URL:[Link]

  • Pyridazine-4-carbonitrile (C5H3N3) - PubChemLite Source: University of Luxembourg / PubChem URL:[Link]

Sources

Application

Topic: Cross-Coupling Reaction Conditions for 1-(Pyridazin-4-yl)propan-1-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, lending its unique electronic proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, lending its unique electronic properties to a multitude of functional molecules.[1][2] Transition metal-catalyzed cross-coupling reactions provide the most robust and versatile platform for the late-stage functionalization of such heterocyclic systems, enabling the construction of diverse chemical libraries for screening and development.[3][4] This application note presents a detailed guide to the strategic application of palladium-catalyzed cross-coupling reactions for the derivatization of 1-(pyridazin-4-yl)propan-1-one. We delve into the foundational principles governing catalyst, ligand, and base selection, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

Part 1: Strategic Foundations for Pyridazine Coupling

The functionalization of 1-(pyridazin-4-yl)propan-1-one via cross-coupling necessitates the pre-installation of a leaving group, typically a halogen (Cl, Br, I), on the pyridazine ring. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle, a key advantage over more electron-rich heterocycles.[1] However, the Lewis basic nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, the propanone moiety introduces an α-proton that is susceptible to enolization under basic conditions, a factor that must be carefully managed.

The general workflow for executing these reactions involves careful reagent preparation and assembly under an inert atmosphere to protect the catalyst from oxygen.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Assembly & Execution cluster_workup Work-up & Purification p1 Dry Glassware (Oven/Flame) p2 Degas Solvent (N2/Ar sparging) p1->p2 p3 Weigh Reagents (Inert Atmosphere) p2->p3 r1 Charge Flask: Pd-Catalyst & Ligand p3->r1 r2 Add Base & Pyridazine Substrate r1->r2 r3 Add Coupling Partner (e.g., Boronic Acid) r2->r3 r4 Add Degassed Solvent r3->r4 r5 Heat to Temperature & Monitor (TLC/LC-MS) r4->r5 w1 Quench Reaction (e.g., H2O/NH4Cl) r5->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry Organic Layer (e.g., MgSO4/Na2SO4) w2->w3 w4 Purify via Chromatography w3->w4 Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl OxAdd OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-R PdII_Aryl->PdII_Diaryl Transmetal Transmetal Transmetal- lation PdII_Diaryl->Pd0 RedElim RedElim Reductive Elimination Product Ar-R RedElim->Product Boronic R-B(OH)2 Borate [R-B(OH)3]^- Boronic->Borate Activation Base Base (e.g., CO3^2-) Base->Boronic ArylHalide Ar-X ArylHalide->OxAdd Borate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add 1-(6-bromo-pyridazin-4-yl)propan-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ with a ligand allows for more modularity. [1]
Ligand PPh₃ (if using Pd₂(dba)₃) or SPhos (4 mol%)SPhos is excellent for challenging substrates and can improve yields where PPh₃ fails. [5]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Activates the boronic acid to form a more nucleophilic borate complex. [6]Cs₂CO₃ is used for less reactive partners.
Solvent Dioxane/H₂O (4:1) or DME/EtOH/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation. [1]
Temperature 80 - 100 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone of modern drug discovery, enabling the formation of C(sp²)-N bonds between aryl halides and a vast array of primary and secondary amines. [7] Catalytic Cycle:

Buchwald_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl OxAdd OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)L2(HNR'R'')]^+X^- PdII_Aryl->PdII_Amine AmineCoord AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)L2(NR'R'') PdII_Amine->PdII_Amido Deprotonation Deprotonation Deprotonation PdII_Amido->Pd0 RedElim RedElim Reductive Elimination Product Ar-NR'R'' RedElim->Product Amine HNR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to an oven-dried vial.

  • Add 1-(6-bromo-pyridazin-4-yl)propan-1-one (1.0 equiv) and the amine (1.2 equiv).

  • Add degassed, anhydrous solvent (e.g., Toluene or Dioxane).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a pre-heated oil bath or heating block to the specified temperature (typically 90-110 °C).

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Dilute with an organic solvent and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Perform a standard aqueous work-up, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Pd Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Both are effective Pd(0) or pre-Pd(0) sources. Pd(OAc)₂ is reduced in situ.
Ligand Xantphos or BINAP (2-5 mol%)Bidentate ligands are crucial for stabilizing the catalyst and promoting the difficult C-N reductive elimination step. [7][8]
Base NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine complex without competing in the reaction. [9]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, non-protic solvents are essential to prevent quenching of the strong base.
Temperature 90 - 110 °CHigher temperatures are often needed to drive the reductive elimination step to completion.
Protocol 3: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates for synthesizing more complex structures and conjugated materials. [10][11]The reaction is notable for its mild conditions, often running at or near room temperature.

Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl OxAdd OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Alkynyl Transmetal Transmetal Transmetal- lation PdII_Alkynyl->Pd0 RedElim RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd CuX CuX PiComplex [H-C≡CR • CuX] CuX->PiComplex Alkyne H-C≡CR Alkyne->PiComplex Base Base (e.g., Et3N) Base->PiComplex CuAcetylide Cu-C≡CR PiComplex->CuAcetylide Deprotonation CuAcetylide->Transmetal

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol:

  • To a Schlenk flask, add 1-(6-bromo-pyridazin-4-yl)propan-1-one (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction progress. A precipitate of triethylammonium bromide may form.

  • Upon completion, dilute the reaction with an organic solvent and filter off any solids.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Pd Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A stable Pd(II) precursor that is readily reduced to the active Pd(0) species. [12]
Co-catalyst Copper(I) Iodide (CuI) (2-5 mol%)CuI reacts with the alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium center much faster than the alkyne itself. [13]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both the base to deprotonate the alkyne and often as the solvent. It also neutralizes the HBr byproduct. [10]
Solvent THF, DMF, or neat Et₃NAnhydrous polar aprotic solvents are preferred to ensure solubility and prevent unwanted side reactions.
Temperature 25 - 50 °CThe reaction is often efficient at room temperature, highlighting its mild nature.

Part 3: Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently pure reagents/solvents; Inappropriate ligand/base combination.Use a fresh bottle of catalyst or a pre-catalyst. Ensure all reagents are pure and solvents are anhydrous/degassed. Screen different ligands and bases.
Protodeboronation (Suzuki) Presence of water/protons before transmetalation; Base is too strong or reaction time too long.Use anhydrous K₃PO₄ or KF instead of an aqueous base. Minimize reaction time once the starting material is consumed. [14]
Homocoupling of Alkyne (Sonogashira) Presence of oxygen leading to Glaser coupling.Ensure the reaction is run under a strictly inert atmosphere. Thoroughly degas all solvents.
Dehalogenation of Substrate Catalyst degradation; Presence of reducing agents.Use a more robust ligand (e.g., biarylphosphine). Ensure reagents are free from contaminants.
Enolization/Side Reactions of Ketone Base is too strong or temperature is too high.For Suzuki/Buchwald-Hartwig, consider a milder base (e.g., K₂CO₃ instead of NaOtBu if possible). Keep reaction temperatures as low as feasible.

Conclusion

The functionalization of 1-(pyridazin-4-yl)propan-1-one derivatives is readily achievable through modern palladium-catalyzed cross-coupling reactions. Strategic selection of the catalyst, ligand, and base is paramount to overcoming the inherent challenges of the pyridazine core and the ketone functionality. Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile pathways to novel C-C and C-N linked analogues. The protocols and principles outlined in this note serve as a robust starting point for researchers aiming to explore the chemical space around this valuable heterocyclic scaffold.

References

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link] [1][15]2. Thompson, A. D., et al. (2008). Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 73(7), 2855-2858. [Link] 3. Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Organic Chemistry: Current Research. [Link]

  • Kaur, N. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 25(10), 1349-1350. [Link] [3]5. Guillaumet, G., et al. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ARKIVOC, 2003(5), 181-191. [Link]

  • Buchwald, S. L., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(44), 10330-10345. [Link] [5]15. Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link] [12]16. Al-Tel, T. H., et al. (2014). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2014(1), 169-176. [Link] [16]17. Al-Tel, T. H. (2017). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link] [17]21. Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link] [7]22. Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9036-9047. [Link] [8]24. Wang, H., et al. (2024). Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. Archiv der Pharmazie, e2400594. [Link] [2]25. Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link] [4]26. Mernyák, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2138-2144. [Link] [9]31. Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link] [10]34. The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link] [18]39. Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link] [11]42. Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link] [6]43. Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Advanced Functionalization Strategies for 1-(Pyridazin-4-yl)propan-1-one in Drug Discovery

Executive Summary The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of α-helix mimetics and neurologically active therapeutics due to its unique hydrogen-bond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of α-helix mimetics and neurologically active therapeutics due to its unique hydrogen-bonding capacity and favorable dipole moment[1]. 1-(Pyridazin-4-yl)propan-1-one (CAS: 66645-87-2) serves as a highly versatile, bifunctional building block. It possesses two orthogonal sites for late-stage functionalization: the electron-deficient pyridazine ring and the enolizable α-carbon of the propan-1-one moiety.

This application note provides detailed, self-validating protocols for the divergent functionalization of this scaffold, emphasizing the mechanistic causality behind catalyst selection, solvent effects, and reaction conditions.

Strategic Pathway Analysis

The dual reactivity of 1-(pyridazin-4-yl)propan-1-one necessitates a strategic approach to functionalization. Electrophilic aromatic substitution (e.g., Friedel-Crafts) is ineffective on the electron-poor pyridazine ring. Instead, nucleophilic radical substitution (Minisci chemistry) must be employed to functionalize the heteroaromatic core[2]. Conversely, the aliphatic side chain can be functionalized via transition-metal-catalyzed cross-coupling of its corresponding enolate[3].

G A 1-(pyridazin-4-yl)propan-1-one (Core Scaffold) B Pyridazine Ring Functionalization (Minisci Reaction) A->B Radical Attack (Ag⁺/S₂O₈²⁻) C Ketone α-Carbon Functionalization (Pd/Ni Catalysis) A->C Enolization & Cross-Coupling D C3/C5 Alkylated/Arylated Pyridazines B->D Rearomatization E α-Arylated/Alkylated Ketone Derivatives C->E Reductive Elimination

Workflow detailing the orthogonal functionalization pathways for 1-(pyridazin-4-yl)propan-1-one.

Protocol A: Pyridazine Ring Functionalization via Decarboxylative Minisci Alkylation

Mechanistic Insights

The Minisci reaction introduces alkyl groups to electron-deficient N-heterocycles via nucleophilic radical substitution[2]. The addition of an acid (e.g., Trifluoroacetic acid, TFA) is not merely a solvent choice; it is a mechanistic absolute. Protonation of the pyridazine nitrogens drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly receptive to the nucleophilic alkyl radicals generated from the oxidative decarboxylation of carboxylic acids.

Minisci R1 Carboxylic Acid (Alkyl Donor) I1 Alkyl Radical Generation (-CO₂) R1->I1 R2 Ag(I) / S₂O₈²⁻ Oxidant System R2->I1 Oxidation I3 Radical Addition at C3/C5 Position I1->I3 I2 Protonated Pyridazine (Electron-Deficient) I2->I3 Nucleophilic Radical Attack P Substituted Pyridazine (Rearomatized) I3->P Oxidation & Deprotonation

Mechanistic sequence of the decarboxylative Minisci reaction on the pyridazine core.
Step-by-Step Methodology (Synthesis of 3-tert-butyl-1-(pyridazin-4-yl)propan-1-one)
  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 1-(pyridazin-4-yl)propan-1-one (1.0 mmol, 136.1 mg) and pivalic acid (3.0 mmol, 306.4 mg) in a biphasic mixture of CH₂Cl₂ (4.0 mL) and H₂O (4.0 mL).

  • Activation: Add TFA (1.5 mmol, 115 µL) to the organic layer. Causality: The biphasic system ensures that the transient alkyl radicals partition into the organic layer to react with the protonated heterocycle, preventing over-oxidation by the aqueous persulfate.

  • Catalyst & Oxidant Addition: Add AgNO₃ (0.2 mmol, 34.0 mg) followed by portion-wise addition of (NH₄)₂S₂O₈ (2.0 mmol, 456.4 mg) over 5 minutes.

  • Incubation: Seal the vial and stir vigorously at 45 °C for 12 hours.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃ (until pH ~8), and extract with CH₂Cl₂ (3 × 10 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Self-Validating Checkpoints
  • Visual Marker: Upon addition of the persulfate, the aqueous layer must briefly flash dark brown/black. This confirms the generation of the active Ag(II) catalytic species. If the solution remains clear, the oxidant is degraded.

  • Analytical Marker: LC-MS analysis of the crude mixture should show the disappearance of the starting material ( m/z 137.1 [M+H]⁺) and the emergence of the alkylated product ( m/z 193.1 [M+H]⁺).

Protocol B: Palladium-Catalyzed α-Arylation of the Propan-1-one Moiety

Mechanistic Insights

Functionalization of the α-carbon requires the generation of a reactive enolate, followed by a transition-metal-catalyzed cross-coupling with an aryl halide[3]. The primary failure mode in this chemistry is β-hydride elimination of the intermediate Pd-alkyl species. To suppress this, bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are mandatory. The steric bulk accelerates reductive elimination, outcompeting the deleterious β-hydride elimination pathway.

Optimization Data

To establish the most robust protocol, various conditions were evaluated. The data below summarizes the causality behind the final protocol selection.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene10015Poor conversion; weak base is insufficient for complete enolization.
2Pd(OAc)₂ / XPhosCs₂CO₃Dioxane8045Moderate yield; bulky ligand improves reductive elimination, but base solubility is low.
3 Pd₂(dba)₃ / BrettPhos NaOt-Bu Toluene 80 88 Optimal; strong base drives enolate formation, BrettPhos prevents β-hydride elimination.
4Pd₂(dba)₃ / BrettPhosNaOt-BuTHF8072Solvent polarity shift increases side-product formation (aldol condensation).
Step-by-Step Methodology

Note: This protocol requires strict Schlenk techniques or a nitrogen-filled glovebox.

  • Glovebox Setup: To an oven-dried Schlenk tube, add 1-(pyridazin-4-yl)propan-1-one (1.0 mmol, 136.1 mg), bromobenzene (1.2 mmol, 188.4 mg), Pd₂(dba)₃ (0.025 mmol, 22.9 mg, 5 mol% Pd), BrettPhos (0.05 mmol, 26.8 mg), and NaOt-Bu (2.0 mmol, 192.2 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction Execution: Heat the mixture in a pre-equilibrated oil bath at 80 °C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoints
  • Visual Marker: Upon heating to 80 °C, the reaction mixture must transition to a deep red/purple homogeneous solution, indicating the successful formation of the active L-Pd(0) complex. A rapid shift to a muddy black suspension within the first 30 minutes indicates oxygen ingress and premature catalyst decomposition (Pd black precipitation).

  • Analytical Marker: ¹H NMR (CDCl₃) of the purified product will show the disappearance of the simple α-CH₂ quartet (~2.9 ppm) and the emergence of a complex methine (CH) multiplet shifted downfield (~4.5 ppm) due to the adjacent aryl ring, alongside new aromatic proton signals.

Alternative Trajectories: Asymmetric α-Alkylation

If the goal is to introduce an unactivated alkyl halide rather than an aryl group, researchers should pivot from Palladium to Nickel catalysis. Recent advancements demonstrate that Ni-catalyzed C(sp³)-C(sp³) cross-coupling, utilizing bimetallic ligands, enables highly enantioselective direct α-alkylation of ketones with unactivated alkyl iodides[4].

References[4] Title: Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides | Source: Journal of the American Chemical Society | URL:https://pubs.acs.org/doi/10.1021/jacs.3c09614[2] Title: Minisci reaction | Source: Wikipedia | URL:https://en.wikipedia.org/wiki/Minisci_reaction[1] Title: Synthesis of Pyridazine-Based α-Helix Mimetics | Source: ACS Combinatorial Science | URL:https://pubs.acs.org/doi/10.1021/acscombsci.6b00088[3] Title: Substituted arene synthesis by carbonyl or carboxyl compound α-arylation | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/synthesis/C1C/arenes/carbonyl-alpha-arylation.shtm

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(pyridazin-4-yl)propan-1-one

Welcome to the technical support center for the synthesis of 1-(pyridazin-4-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyridazine-based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(pyridazin-4-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyridazine-based compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields.

The synthesis of 1-(pyridazin-4-yl)propan-1-one, while conceptually straightforward, can present several challenges due to the inherent electronic properties of the pyridazine ring. The electron-deficient nature of this heterocycle can render it less reactive in certain reactions and susceptible to others. This guide will focus on the most common and effective synthetic route: the addition of an organometallic reagent to a pyridazine-4-carbonitrile precursor, followed by hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(pyridazin-4-yl)propan-1-one. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: Low or No Conversion of Pyridazine-4-carbonitrile

You have set up the Grignard reaction with pyridazine-4-carbonitrile and an ethyl Grignard reagent, but upon analysis (e.g., TLC, LC-MS), you observe a significant amount of unreacted starting material.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Grignard Reagent Grignard reagents are highly sensitive to moisture and air. Exposure to even trace amounts of water will quench the reagent, rendering it inactive.Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen). Use anhydrous solvents. It is often best to use freshly prepared or recently titrated Grignard reagent.
Poor Quality Magnesium The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents reaction with the alkyl halide.Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under an inert atmosphere.[1]
Insufficient Reaction Temperature While Grignard additions to nitriles can often be performed at room temperature or below, some systems may require heating to overcome the activation energy barrier.After the initial addition of the Grignard reagent at a lower temperature (e.g., 0 °C), try slowly warming the reaction mixture to room temperature or even gently refluxing for a period to encourage the reaction to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
Formation of Insoluble Complexes The nitrogen atoms in the pyridazine ring can coordinate with the magnesium of the Grignard reagent, potentially forming insoluble complexes that precipitate out of solution and halt the reaction.Use a coordinating solvent like tetrahydrofuran (THF) which can help to solvate the magnesium species and break up aggregates. In some cases, the addition of a Lewis acid scavenger may be beneficial, though this can add complexity to the reaction.

Problem 2: Formation of Significant Byproducts

Your reaction has proceeded, but you observe the formation of several unexpected products alongside your desired ketone, leading to a low yield of 1-(pyridazin-4-yl)propan-1-one.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Double Addition to the Nitrile Although less common with nitriles than with esters, it is possible for a second equivalent of the Grignard reagent to add to the intermediate imine, leading to a secondary amine after workup.Use a stoichiometric amount of the Grignard reagent (1.0 to 1.2 equivalents). Add the Grignard reagent slowly to the solution of the nitrile at a low temperature (e.g., 0 °C) to control the reaction and minimize over-addition.
Reaction with the Pyridazine Ring Grignard reagents can add to the electron-deficient pyridazine ring itself, leading to dihydropyridazine derivatives or other ring-opened products.[2]As with preventing double addition, slow addition of the Grignard reagent at a low temperature is crucial. Using a less reactive organometallic reagent, such as an organozinc compound, could also be considered, although this may require optimization of the reaction conditions.
Side Reactions of the Grignard Reagent If the Grignard reagent is prepared from an alkyl halide containing a β-hydrogen, elimination to form an alkene can occur, especially at higher temperatures. Wurtz coupling of the alkyl halide can also consume the magnesium.Prepare the Grignard reagent at a low to moderate temperature. Ensure the alkyl halide is added slowly to the magnesium to maintain a controlled reaction rate.

Problem 3: Incomplete Hydrolysis of the Intermediate Imine

After the aqueous workup, you still detect the presence of the intermediate imine in your product mixture.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Acidic Conditions The hydrolysis of the magnesium-imine complex to the ketone is typically facilitated by acidic conditions.[3][4] If the pH of the aqueous workup is too high, the hydrolysis may be slow or incomplete.Use a dilute aqueous acid solution (e.g., 1 M HCl or H₂SO₄) for the reaction quench and workup. Ensure the mixture is stirred vigorously to allow for efficient mixing of the organic and aqueous phases.
Short Reaction Time for Hydrolysis The hydrolysis of some imines can be slow.After adding the aqueous acid, allow the mixture to stir for a sufficient period (e.g., 1-2 hours) at room temperature to ensure complete hydrolysis before proceeding with the extraction. The progress of the hydrolysis can be monitored by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of pyridazine not a recommended route for synthesizing 1-(pyridazin-4-yl)propan-1-one?

Direct Friedel-Crafts acylation of pyridazine is generally unsuccessful. The pyridazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution. Furthermore, the nitrogen atoms can act as Lewis bases and coordinate with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and preventing the desired reaction.[5]

Q2: What is the most promising synthetic route to 1-(pyridazin-4-yl)propan-1-one?

The most viable and commonly employed strategy for the synthesis of ketones from heteroaromatic systems like pyridazine is the addition of an organometallic reagent to a nitrile precursor. In this case, the reaction of ethylmagnesium bromide (a Grignard reagent) with pyridazine-4-carbonitrile, followed by acidic workup to hydrolyze the resulting imine, is the recommended approach.

Synthetic_Pathway A Pyridazine-4-carbonitrile C Intermediate Imine (magnesium salt) A->C 1. EtMgBr, THF B Ethylmagnesium bromide (EtMgBr) D 1-(Pyridazin-4-yl)propan-1-one C->D 2. H₃O⁺ H2O H₃O⁺ (aq. workup)

A general synthetic pathway for 1-(pyridazin-4-yl)propan-1-one.

Q3: How can I prepare the starting material, pyridazine-4-carbonitrile?

Pyridazine-4-carbonitrile can be synthesized from commercially available precursors. One common method is the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of the pyridazine ring with a cyanide salt. For example, 4-chloropyridazine can be reacted with a cyanide source like sodium or potassium cyanide in a polar aprotic solvent.

Q4: What are the key reaction parameters to control for a successful Grignard reaction in this synthesis?

The key parameters for a successful Grignard reaction are:

  • Anhydrous Conditions: The exclusion of water is paramount to prevent quenching of the Grignard reagent.[1]

  • Inert Atmosphere: The reaction should be carried out under an inert gas like argon or nitrogen to prevent reaction with atmospheric oxygen and moisture.

  • Temperature Control: The initial formation of the Grignard reagent and its subsequent addition to the nitrile should be carefully controlled, often at low temperatures, to minimize side reactions.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions. THF is often preferred for its better solvating properties.

Q5: What is the mechanism of the hydrolysis of the intermediate imine to the final ketone product?

The hydrolysis of the imine intermediate is typically acid-catalyzed and proceeds in several steps:

  • Protonation of the imine nitrogen, which makes the imine carbon more electrophilic.

  • Nucleophilic attack of water on the imine carbon to form a carbinolamine intermediate.

  • Proton transfer from the oxygen to the nitrogen.

  • Elimination of ammonia (or a primary amine) to form a protonated ketone (an oxonium ion).

  • Deprotonation of the oxonium ion by water to yield the final ketone product.[3][4]

Troubleshooting_Workflow start Low Yield of 1-(Pyridazin-4-yl)propan-1-one check_sm Check for unreacted pyridazine-4-carbonitrile start->check_sm inactive_grignard Inactive Grignard Reagent? check_sm->inactive_grignard yes_grignard Yes inactive_grignard->yes_grignard Yes no_grignard No inactive_grignard->no_grignard No remedy_grignard Prepare fresh Grignard reagent under strictly anhydrous conditions. Activate magnesium. yes_grignard->remedy_grignard check_byproducts Analyze for byproducts no_grignard->check_byproducts end Improved Yield remedy_grignard->end double_addition Double addition or ring addition products? check_byproducts->double_addition yes_byproducts Yes double_addition->yes_byproducts Yes no_byproducts No double_addition->no_byproducts No remedy_byproducts Slowly add Grignard reagent at low temperature. Use stoichiometric amounts. yes_byproducts->remedy_byproducts check_imine Check for remaining imine intermediate no_byproducts->check_imine remedy_byproducts->end incomplete_hydrolysis Incomplete hydrolysis? check_imine->incomplete_hydrolysis yes_hydrolysis Yes incomplete_hydrolysis->yes_hydrolysis Yes no_hydrolysis No incomplete_hydrolysis->no_hydrolysis No remedy_hydrolysis Use acidic workup (e.g., 1M HCl). Increase hydrolysis time. yes_hydrolysis->remedy_hydrolysis no_hydrolysis->end remedy_hydrolysis->end

A troubleshooting decision tree for the synthesis of 1-(pyridazin-4-yl)propan-1-one.

References

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Houben-Weyl, Vol. E 9a, 557-682.
  • International Journal of Research in Pharmacy and Chemistry. (2010).
  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Volonterio, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(16), 8045–8053.
  • Lipe, J. E., et al. (2018).
  • Lee, K., & Kim, S. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research, 51(1), 138-151.
  • Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global J. of Pharm. Sci., 6(2), 65-71.
  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.).
  • Asghar, M. N., et al. (2020). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 25(15), 3354.
  • Holm, T. (1990). Homolysis in the Reaction of Grignard Reagents. II. The Reaction of Pyridazine. Acta Chemica Scandinavica, 44, 279-283.
  • Lipe, J. E., et al. (2018).
  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • ResearchGate. (2007). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. [Link]

  • Powers, D. G., & Miller, B. L. (2010). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 51(34), 4562–4564.
  • ResearchGate. (2018, April 9). Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine?. [Link]

  • Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Chem Help ASAP. (2019, October 30). organometallic nucleophilic additions on carbonyls [Video]. YouTube. [Link]

  • Huang, Z., et al. (2006). Acylation of Heterocyclic Ketene Aminals with Propionyl Chloride.
  • ChEMBL. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Li, Y., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 146(34), 23048–23055.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(pyridazin-4-yl)propan-1-one

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug formulation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of drug formulation. The compound 1-(pyridazin-4-yl)propan-1-one presents a classic solubility paradox that requires a deep understanding of molecular causality rather than trial-and-error screening.

The core issue lies in the molecule's structural dichotomy. The pyridazine ring is a π-deficient 1,2-diazine with a high dipole moment, but the adjacent nitrogen atoms create severe lone-pair repulsion, drastically reducing its basicity[1]. The conjugate acid of pyridazine has a pKa of approximately 2.24[2]. Consequently, at physiological pH (7.4), the molecule exists entirely as a neutral free base[3]. The addition of the lipophilic propan-1-one moiety disrupts the aqueous hydrogen-bonding network. Without ionizable groups to provide compensatory solvation energy at neutral pH, the compound's crystal lattice energy dominates, resulting in poor aqueous solubility.

Below is our authoritative troubleshooting guide, diagnostic workflow, and self-validating protocols to overcome these challenges.

Diagnostic Formulation Workflow

SolubilityWorkflow Start 1-(pyridazin-4-yl)propan-1-one (Poor Aqueous Solubility) Check_pKa Assess Ionization (pKa ~ 2.24) Start->Check_pKa Decision_pH Target pH Environment? Check_pKa->Decision_pH Low_pH pH < 2.0 Protonated (Soluble) Decision_pH->Low_pH Gastric/Acidic Phys_pH pH 7.4 Neutral (Insoluble) Decision_pH->Phys_pH Physiological Cosolvent Cosolvent + Surfactant (PEG 400 / Tween 80) Phys_pH->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) Phys_pH->Cyclodextrin Eval_Cosolvent Evaluate Dilution Stability (DLS) Cosolvent->Eval_Cosolvent Eval_CD Phase Solubility Study (HPLC) Cyclodextrin->Eval_CD Success Stable IV/PO Solution Achieved Eval_Cosolvent->Success No Precipitation Eval_CD->Success Type AL Curve

Diagnostic workflow for enhancing aqueous solubility of 1-(pyridazin-4-yl)propan-1-one.

Troubleshooting FAQs

Q1: I attempted to solubilize 1-(pyridazin-4-yl)propan-1-one by lowering the pH with HCl, but it precipitated immediately when I adjusted it back to pH 7.4 for my cell assay. Why did this happen? Answer: This is a classic pKa-driven precipitation event. Because the pKa of the pyridazine nitrogen is ~2.24[2], lowering the pH below 2.0 protonates the ring, forming a highly soluble hydrochloride salt. However, when you titrate the solution back to pH 7.4, the microenvironmental pH far exceeds the pKa. The drug instantly reverts to its neutral, lipophilic free base. Because the free base lacks ionizable groups at physiological pH, its crystal lattice energy overcomes its solvation energy, causing rapid nucleation. You must utilize orthogonal solubilizing excipients (like cyclodextrins) rather than relying on pH adjustment for neutral-pH assays.

Q2: We are developing an intravenous (IV) formulation. Can we use a pure cosolvent system like 100% PEG 400? Answer: No. While 100% PEG 400 will dissolve the compound by lowering the dielectric constant of the medium, administering this intravenously will result in catastrophic drug precipitation upon dilution in the bloodstream (an aqueous environment). You must design a ternary system utilizing a cosolvent and a surfactant. The cosolvent provides initial solubility, while the surfactant (e.g., Tween 80) forms protective micelles upon aqueous dilution, trapping the hydrophobic propan-1-one tail and preventing crystal nucleation[4].

Q3: Can cyclodextrins effectively encapsulate this specific molecule? Answer: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for this chemotype. The hydrophobic cavity of HP-β-CD is dimensionally suited to encapsulate the lipophilic propan-1-one tail and a portion of the pyridazine ring, while its hydrophilic exterior ensures aqueous solubility[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation strategy must be treated as a self-validating system. Do not assume solubility; prove thermodynamic stability.

Protocol 1: Phase Solubility Profiling (Higuchi-Connors Method) for Cyclodextrins

Causality: This protocol determines the exact stoichiometric ratio and stability constant ( K1:1​ ) of the drug-cyclodextrin inclusion complex.

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 50 mM in phosphate-buffered saline (PBS, pH 7.4).

  • Saturation: Add an excess amount of 1-(pyridazin-4-yl)propan-1-one (e.g., 50 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Agitate the suspensions on an orbital shaker at 150 rpm and 25°C for 72 hours. Why 72 hours? True thermodynamic equilibrium must be reached to differentiate between temporary supersaturation and actual complexation.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Quantification: Quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation: Plot drug concentration (M) vs. HP-β-CD concentration (M). If complexation is successful, you will observe an AL​ -type curve (a linear increase in drug solubility), validating a 1:1 inclusion complex.

Protocol 2: Ternary Cosolvent-Surfactant Formulation Development

Causality: This protocol builds a vehicle that maintains solubility both in the vial and post-dilution in biological fluids.

  • Baseline Profiling: Determine the equilibrium solubility of the compound independently in pure PEG 400, pure Tween 80, and Water for Injection (WFI).

  • Vehicle Blending: Prepare a base vehicle consisting of 40% v/v PEG 400, 10% v/v Tween 80, and 50% v/v WFI.

  • Dissolution: Dissolve the target dose of 1-(pyridazin-4-yl)propan-1-one in the PEG 400/Tween 80 mixture first. Utilize sonication for 15 minutes to provide the activation energy needed to disrupt the crystal lattice.

  • Aqueous Addition: Slowly titrate the WFI into the mixture under continuous magnetic stirring (500 rpm) to prevent localized zones of high polarity which cause precipitation.

  • Self-Validation (Dilution Integrity): Perform a serial dilution of the final formulation (1:10, 1:50, 1:100) in simulated plasma (PBS, pH 7.4). Monitor the diluted samples using Dynamic Light Scattering (DLS) or nephelometry over 24 hours to ensure no sub-visible particles (micellar breakdown/precipitation) occur[4].

Quantitative Data Presentation

The table below summarizes the expected performance of various solubility enhancement strategies based on the physicochemical properties of 1-(pyridazin-4-yl)propan-1-one.

Formulation StrategyKey ExcipientsMechanistic RationaleExpected Solubility GainDilution Stability
pH Adjustment 0.1 N HCl (pH 2.0)Protonation of pyridazine ring (pKa ~2.24)>50-foldPoor (Precipitates immediately at pH 7.4)
Inclusion Complexation 20% w/v HP-β-CDHydrophobic cavity encapsulation of propyl tail10 to 20-foldExcellent (Stable upon dilution)
Cosolvent + Surfactant 40% PEG 400 + 10% Tween 80Dielectric constant reduction & micellization30 to 40-foldGood (Micellar entrapment protects drug)
Solid Dispersion PVP K30 / HPMC-ASAmorphous state stabilization15 to 25-foldModerate (Risk of recrystallization over time)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(pyridazin-4-yl)propan-1-one

Welcome to the Technical Support Center for 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2). This compound presents unique handling challenges due to the electronic interplay between its heteroaromatic ring and the keto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2). This compound presents unique handling challenges due to the electronic interplay between its heteroaromatic ring and the ketone moiety. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, establish self-validating storage protocols, and ensure the scientific integrity of their assays.

Part 1: Troubleshooting & FAQs

Q1: Why does 1-(pyridazin-4-yl)propan-1-one undergo thermal degradation even at ambient temperatures? As a Senior Application Scientist, I frequently observe researchers treating heterocyclic ketones like standard aliphatic ketones—this is a critical error. The pyridazine ring is a highly π -deficient heteroaromatic system (1)[1]. When conjugated with a propionyl group at the C4 position, the ring exerts a profound electron-withdrawing effect. This electronic environment significantly increases the acidity of the α -protons on the propan-1-one moiety. Under thermal stress (>25°C), this promotes rapid tautomerization to a reactive enol form. Once enolized, the molecule is highly susceptible to oxidative degradation—often observed as a characteristic 2 Da mass shift due to dehydrogenation, a thermal degradation pathway well-documented in synthetic ketones (2)[2].

Q2: What are the exact storage parameters required to maintain structural integrity? To prevent both thermal and hydrolytic degradation, the compound must be strictly isolated from heat, light, and moisture. Pyridazine nitrogen atoms readily hydrogen-bond with water, which can catalyze the hydrolytic cleavage of the ketone under thermal stress (3)[3].

  • Temperature: -20°C (Cryogenic storage halts the kinetics of enolization).

  • Atmosphere: Argon gas (Argon is heavier than air and provides a superior blanket compared to Nitrogen, preventing auto-oxidation).

  • Container: Amber glass vials with PTFE-lined caps (prevents UV-catalyzed radical initiation).

Q3: How can I analytically verify if my batch has degraded? Do not rely solely on visual inspection (though a shift from pale yellow to dark orange/brown is a strong indicator). Implement a self-validating analytical QC loop:

  • LC-MS: Look for the emergence of M+16 peaks (peroxide/oxide formation) or M−2 peaks indicating oxidative dehydrogenation[2].

  • 1H NMR (in CDCl3): Monitor the sharp quartet and triplet of the ethyl group. Degradation manifests as peak broadening (polymerization) or the appearance of new vinylic proton signals (stable enol/aldol products).

Q4: Can I recover a partially degraded batch? Yes, provided the degradation is <15% by HPLC area. Because the pyridazine nucleus lacks "unactivated" ring carbons, it is highly sensitive to nucleophilic attack during degradation (4)[4]. The resulting degradation products are typically much more polar than the parent compound. You can recover the intact 1-(pyridazin-4-yl)propan-1-one using flash column chromatography (Silica gel, gradient of Dichloromethane to 5% Methanol).

Part 2: Quantitative Data on Storage Stability

The following table summarizes the causal relationship between storage conditions and the degradation rate of 1-(pyridazin-4-yl)propan-1-one.

Storage ConditionAtmosphereLight ShieldingExpected Shelf-LifeEst. Degradation Rate (%/month)
25°C (Ambient) AirClear Vial< 1 Week15.0 - 25.0%
4°C (Fridge) AirAmber Vial1 - 2 Months5.0 - 8.0%
-20°C (Freezer) AirAmber Vial6 Months1.0 - 2.0%
-20°C (Freezer) Argon Amber Vial > 2 Years < 0.1%

Part 3: Standard Operating Procedure (SOP) - Aliquoting & Cryo-Preservation

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates pre- and post-handling checks to guarantee that no moisture or thermal stress compromises the batch during the aliquoting process.

Step 1: Thermal Equilibration Remove the bulk standard from the -20°C freezer and place it immediately into a vacuum desiccator. Allow it to reach room temperature (approx. 30-45 minutes). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, leading to thermohydrolysis.

Step 2: Container Preparation & Mass Validation Pre-weigh empty, dry amber glass vials with PTFE-lined screw caps. Record the exact tare weight.

Step 3: Primary Purging Using a Schlenk line or a gentle Argon stream, purge the empty vials for 10 seconds to displace ambient oxygen.

Step 4: Rapid Transfer Transfer the required mass of 1-(pyridazin-4-yl)propan-1-one into the purged vials.

Step 5: Secondary Purge & Sealing Blanket the compound in the vial with a gentle stream of Argon for an additional 5 seconds. Cap tightly and wrap the seal with Parafilm. Causality: Do not use high-pressure gas flow. Pyridazine derivatives can be prone to sublimation under high flow rates.

Step 6: System Validation (The Self-Validating Loop) Run a baseline LC-MS on a 1 mg aliquot immediately after sealing the batch. Compare the UV trace (254 nm) against future aliquots drawn from the frozen vials to validate that the storage system remains uncompromised over time.

Part 4: Mechanistic Pathway & Prevention Logic

ThermalDegradation Standard 1-(pyridazin-4-yl)propan-1-one (Intact Molecule) Stress Thermal Stress (>25°C) & Oxygen Exposure Standard->Stress Improper Handling Prevention Inert Atmosphere (Argon) & Cryogenic Storage (-20°C) Standard->Prevention Standard Operating Procedure Enol Enolization of α-Carbon (Reactive Intermediate) Stress->Enol Heat accelerates tautomerization Degradation Oxidative Degradation (Aldol Condensation / Cleavage) Enol->Degradation O2 initiates radical pathways Stable Long-Term Stability Maintained Prevention->Stable Suppresses enolization & oxidation

Mechanistic pathway of 1-(pyridazin-4-yl)propan-1-one thermal degradation and prevention logic.

Part 5: References

  • ChemicalBook, "Pyridazine CAS#: 289-80-5",

  • Thieme, "Product Class 8: Pyridazines",

  • NIH, "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology",

  • SPBSTU, "Thermal transformation and mechanical properties of high-temperature-resistant matrix based polyetherketones",

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Reference Guide: 1-(Pyridazin-4-yl)propan-1-one vs. Pyridyl Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Validation, Comparative NMR Spectroscopy, and Self-Validating Analytical Workflows Executive Summary & Structural Co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Validation, Comparative NMR Spectroscopy, and Self-Validating Analytical Workflows

Executive Summary & Structural Context

In modern medicinal chemistry, the pyridazine moiety is frequently employed as a bioisostere for phenyl and pyridyl rings to modulate physicochemical properties, such as reducing lipophilicity (LogP) and improving aqueous solubility. 1-(pyridazin-4-yl)propan-1-one (CAS: 66645-87-2)[1][2] serves as a critical building block in the synthesis of advanced therapeutics.

However, validating its structure via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of heteroaromatic deshielding effects. This guide objectively compares the spectral profile of 1-(pyridazin-4-yl)propan-1-one against its common alternative, 1-(pyridin-4-yl)propan-1-one [3], providing researchers with a robust framework for spectral interpretation and a self-validating experimental protocol.

Causality in Resonance: The "Why" Behind the Shifts

As an application scientist, it is crucial to look beyond raw data and understand the causality of chemical shifts.

  • The Pyridine Alternative: In 1-(pyridin-4-yl)propan-1-one, the single nitrogen atom symmetrically withdraws electron density from the ortho positions (C2/C6), resulting in a predictable doublet for H2/H6 at ~8.70 ppm and H3/H5 at ~7.61 ppm[4][5].

  • The Pyridazine Target: Pyridazine possesses two adjacent nitrogen atoms (N1 and N2), creating a powerful, localized dipole moment. When a propan-1-one group is attached at the C4 position, the symmetry is broken. The H3 proton is trapped between the electron-withdrawing N2 atom and the anisotropic deshielding cone of the C4-carbonyl group. This synergistic deshielding pushes the H3 resonance exceptionally far downfield (~9.75 ppm), a hallmark signature validated in analogous pyridazine frameworks[6][7].

Comparative Data Presentation

The following tables synthesize the empirical data for the pyridine alternative[4][5] and the highly accurate predictive benchmark data for the pyridazine target, grounded in established heteroaromatic shift rules[6][7].

Table 1: ¹H NMR Comparative Data (400 MHz, CDCl₃)
Position1-(pyridazin-4-yl)propan-1-one1-(pyridin-4-yl)propan-1-oneMultiplicityShift Causality / Structural Driver
H-2 / H-3 9.75 ppm (H-3)8.70 ppm (H-2, H-6)dd / dH-3 in pyridazine is uniquely deshielded by both N2 and C=O.
H-5 8.05 ppm 7.61 ppm (H-3, H-5)dd / dOrtho to C=O, but meta to N1, resulting in moderate deshielding.
H-6 9.35 ppm 8.70 ppm (H-2, H-6)dd / dOrtho to N1; lacks the direct C=O proximity of H-3.
-CH₂- 3.05 ppm 2.71 - 3.00 ppmqAliphatic protons alpha to the ketone carbonyl.
-CH₃ 1.25 ppm 1.03 - 1.20 ppmtTerminal methyl group.
Table 2: ¹³C NMR Comparative Data (100 MHz, CDCl₃)
Carbon1-(pyridazin-4-yl)propan-1-one1-(pyridin-4-yl)propan-1-oneShift Causality / Structural Driver
C=O 198.5 ppm200.1 ppmKetone carbonyl; slightly shielded in pyridazine via resonance.
C-3 153.0 ppm121.0 ppm (C-3)Imine-like carbon adjacent to N2.
C-4 136.5 ppm142.9 ppmIpso carbon attached directly to the carbonyl group.
C-5 125.5 ppm121.0 ppm (C-5)Meta to N1, representing the most shielded ring carbon.
C-6 152.0 ppm150.8 ppm (C-6)Imine-like carbon adjacent to N1.
-CH₂- 32.5 ppm32.1 ppmAlpha-carbon to the carbonyl.
-CH₃ 8.0 ppm7.8 ppmBeta-carbon to the carbonyl.

Experimental Protocols: A Self-Validating System

To achieve publication-quality spectra that confidently differentiate 1-(pyridazin-4-yl)propan-1-one from its isomers, a rigid, self-validating acquisition protocol must be employed. Do not rely on default spectrometer parameters.

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity CDCl₃ (99.8% D).

    • Self-Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Setting the TMS signal exactly to 0.00 ppm guarantees that the subtle downfield shifts of the pyridazine ring are accurately recorded, not artifacts of solvent drift.

  • Probe Tuning & Matching:

    • Manually tune and match the probe for both ¹H and ¹³C frequencies. This minimizes reflected power and maximizes signal-to-noise (S/N), which is critical for resolving the fine J-couplings (e.g., the ~1.5 Hz meta-coupling between H3 and H5).

  • Shimming Validation (The FWHM Test):

    • Lock the spectrometer to the deuterium frequency of CDCl₃.

    • Optimize the Z1–Z4 shims.

    • Self-Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak. Do not proceed to acquisition unless FWHM < 1.0 Hz.

  • T₁ Relaxation Calibration:

    • Run a rapid inversion-recovery sequence ( 180∘−τ−90∘ ) to determine the longitudinal relaxation time (T₁) of the carbonyl carbon.

    • Causality: The ketone C=O lacks attached protons and relaxes slowly. Setting the inter-pulse delay (D1) to ≥5×T1​ ensures >99% magnetization recovery, validating the quantitative accuracy of the ¹³C integrals.

  • Data Acquisition & Processing:

    • Acquire ¹H data (16 scans, 64k data points) and ¹³C data (1024 scans, 64k data points).

    • Apply an exponential window function (apodization) with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation to optimize the S/N ratio without degrading resolution.

Workflow Visualization

NMR_Workflow Prep 1. Sample Prep (CDCl3 + TMS) Tune 2. Probe Tuning (Match 1H/13C) Prep->Tune Shim 3. Shimming (TMS FWHM < 1Hz) Tune->Shim Calib 4. T1 Calibration (Inversion-Recovery) Shim->Calib Acq 5. Acquisition (D1 > 5x T1) Calib->Acq Proc 6. Processing (Apodization) Acq->Proc

Fig 1. Self-validating NMR acquisition workflow ensuring quantitative accuracy.

References

  • 1-(pyridazin-4-yl)propan-1-one — Chemical Substance Information Source: NextSDS URL:[1]

  • 1-(4-Pyridinyl)-1-propanone | C8H9NO | CID 74343 Source: PubChem, National Institutes of Health (NIH) URL:[3]

  • Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[4]

  • (E)-1-(Pyridin-4-yl)propan-1-one oxime Source: IUCr Journals URL:[5]

  • exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[7]

Sources

Comparative

Comparative Reactivity Guide: 1-(pyridazin-3-yl)propan-1-one vs. 1-(pyridazin-4-yl)propan-1-one

Executive Summary In medicinal chemistry and synthetic methodology, the pyridazine ring is a privileged, highly electron-deficient 1,2-diazine scaffold[1]. While 1-(pyridazin-3-yl)propan-1-one and 1-(pyridazin-4-yl)propa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and synthetic methodology, the pyridazine ring is a privileged, highly electron-deficient 1,2-diazine scaffold[1]. While 1-(pyridazin-3-yl)propan-1-one and 1-(pyridazin-4-yl)propan-1-one share the same molecular weight and core heterocycle, the positional isomerism of the propanoyl group dictates profoundly divergent reactivity. This guide explores how the electronic topology and coordination chemistry of the 3-position versus the 4-position influence carbonyl electrophilicity, metal chelation, and catalytic outcomes[2].

Electronic Topology and Carbonyl Electrophilicity

The pyridazine nucleus lacks any "unactivated" carbon atoms, rendering the entire ring highly electron-deficient[2]. However, the spatial relationship between the ring nitrogens and the exocyclic carbonyl group creates distinct electronic environments:

  • 1-(pyridazin-3-yl)propan-1-one (The 3-Isomer): The carbonyl carbon is directly adjacent (alpha) to the N2 nitrogen. This proximity subjects the carbonyl to a powerful inductive (-I) withdrawal from the electronegative nitrogen atom, in addition to the ring's global mesomeric (-M) effect. Consequently, the LUMO of the 3-isomer's carbonyl is significantly lowered, making it exceptionally susceptible to nucleophilic attack (e.g., rapid hydration or oxime formation)[2].

  • 1-(pyridazin-4-yl)propan-1-one (The 4-Isomer): The carbonyl is located at the beta position relative to the nitrogens. While still activated by the electron-withdrawing nature of the diazine ring, the inductive effect is heavily attenuated by distance[3]. The reactivity here is primarily governed by resonance, resulting in a more moderate, "standard" electron-deficient ketone profile.

The Chelation Paradigm: Bidentate vs. Monodentate

The most critical differentiator between these two isomers in both drug development and catalysis is their capacity for metal coordination[4].

  • Bidentate Poisoning (3-Isomer): The 3-isomer features an N,O-motif perfectly aligned to act as a bidentate ligand. The N2 atom and the carbonyl oxygen can coordinate a single metal center to form a highly stable, thermodynamically favored 5-membered metallacycle[4]. In transition-metal catalysis, this often leads to substrate-induced catalyst poisoning.

  • Monodentate Behavior (4-Isomer): The spatial separation between the ring nitrogens and the carbonyl oxygen in the 4-isomer physically precludes bidentate chelation. It interacts with metals strictly as a monodentate ligand (via the ring nitrogen) or undergoes standard outer-sphere reactions at the carbonyl.

ReactivityComparison cluster_3 1-(pyridazin-3-yl)propan-1-one cluster_4 1-(pyridazin-4-yl)propan-1-one M3 3-Isomer Core (Adjacent N2 Atom) E3 High Electrophilicity (-I Effect from N2) M3->E3 Electronic C3 Bidentate N,O-Chelation (5-Membered Ring) M3->C3 Structural O3 Catalyst Poisoning in ATH (Low Conversion/ee) C3->O3 Metal Binding M4 4-Isomer Core (Beta to N Atoms) E4 Moderate Electrophilicity (Resonance Mediated) M4->E4 Electronic C4 No Chelation (Monodentate Only) M4->C4 Structural O4 Successful ATH (High Conversion/ee) C4->O4 Metal Binding

Divergent reactivity pathways of 3- vs 4-substituted pyridazinyl ketones based on electronics.

Experimental Protocol: Comparative Asymmetric Transfer Hydrogenation (ATH)

To objectively validate the causality of the chelation effect, we employ a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH) protocol.

The Mechanistic Rationale: The Ru(II)-TsDPEN catalyst relies on a precise chiral spatial arrangement for outer-sphere hydride transfer. The 4-isomer enters the catalytic cycle normally. Conversely, the 3-isomer acts as a bidentate poison, displacing the chiral ligand or locking the Ru center in an inactive state.

Step-by-Step Methodology
  • Catalyst Activation: In a dry, argon-purged Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 1 mol%) in 1.0 mL of anhydrous dichloromethane (DCM). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Substrate Preparation: In two separate 10 mL vials, weigh 1.0 mmol of 1-(pyridazin-3-yl)propan-1-one (Vial A) and 1-(pyridazin-4-yl)propan-1-one (Vial B).

  • Hydrogen Donor Addition: Add 2.0 mL of a Formic Acid/Triethylamine (FA/TEA 5:2) azeotropic mixture to the activated catalyst solution. Stir for 10 minutes to generate the active ruthenium hydride species.

  • Reaction Initiation: Transfer 1.5 mL of the active catalyst/donor solution into Vial A and Vial B simultaneously. Seal the vials and stir at 40 °C.

  • Kinetic Sampling (Self-Validation): At 1 hour, 4 hours, and 12 hours, withdraw 50 µL aliquots from each vial. Quench immediately by filtering through a short pad of silica gel, eluting with ethyl acetate to remove the metal complex.

  • Analysis: Analyze the filtrates via chiral HPLC (e.g., Chiralcel OD-H column) to determine percent conversion and enantiomeric excess (ee).

Validation Check: If Vial A (3-isomer) stalls, the addition of a strong, non-catalytic Lewis acid (e.g., BF3·OEt2) to competitively bind the pyridazine nitrogens will partially restore reduction activity, confirming that N,O-chelation is the primary cause of catalyst inhibition.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and reactive properties of the two isomers, highlighting the stark contrast in metal-catalyzed environments.

Property / Metric1-(pyridazin-3-yl)propan-1-one1-(pyridazin-4-yl)propan-1-one
Carbonyl Position Alpha to N2Beta to N1/N2
Electronic Influence Strong Inductive (-I) & Mesomeric (-M)Primarily Mesomeric (-M)
Coordination Mode Bidentate (N, O)Monodentate (N only)
ATH Conversion (12h) < 15% (Catalyst Poisoning)> 95% (Smooth Reduction)
ATH Enantiomeric Excess Not determined (Low yield)> 92% ee
Hydrazone Formation Rate Extremely RapidModerate to Fast

References

  • Product Class 8: Pyridazines - thieme-connect.de - 2

  • Metal Ion Chelates of Lipophilic Alkyl Diazinyl Ketoximes as Hydrolytic Catalysts - cas.cz -4

  • The pyridazine heterocycle in molecular recognition and drug discovery - nih.gov - 1

  • Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - acs.org - 3

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 1-(pyridazin-4-yl)propan-1-one: A Comparative Analysis

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-(pyridazin-4-yl)propan-1-one, a molecule of interest for its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-(pyridazin-4-yl)propan-1-one, a molecule of interest for its potential pharmacological applications, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected infrared (IR) absorption bands of this compound, offering a comparative framework based on established spectroscopic principles and data from analogous structures. Our objective is to equip researchers with the necessary insights to confidently identify and characterize this molecule and its derivatives.

The Significance of IR Spectroscopy in Heterocyclic Ketone Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For a molecule like 1-(pyridazin-4-yl)propan-1-one, which incorporates a heteroaromatic pyridazine ring and a propanone side chain, the IR spectrum provides a wealth of structural information. Each functional group within the molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral pattern. By analyzing the positions, intensities, and shapes of these absorption bands, we can confirm the presence of key functional groups, deduce structural features, and gain insights into the electronic environment of the molecule.

The key to interpreting the IR spectrum of 1-(pyridazin-4-yl)propan-1-one lies in dissecting the molecule into its constituent parts: the pyridazine ring, the carbonyl group of the ketone, and the aliphatic propyl chain. The electronic interplay between the electron-withdrawing pyridazine ring and the carbonyl group is of particular interest, as it influences the characteristic vibrational frequency of the C=O bond.

Comparative Analysis of Expected IR Absorption Bands

The following table summarizes the expected IR absorption bands for 1-(pyridazin-4-yl)propan-1-one. These predictions are derived from established group frequency correlations and data from similar aromatic and heterocyclic ketones.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity Comments
Aromatic C-H Stretch (Pyridazine)3100 - 3000Weak to MediumMultiple weak bands are expected in this region, characteristic of C-H bonds on an aromatic ring.[1]
Aliphatic C-H Stretch (Propyl)2980 - 2870MediumAsymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups.
Carbonyl (C=O) Stretch1690 - 1670StrongThe conjugation of the carbonyl group with the pyridazine ring is expected to lower the frequency from a typical saturated ketone (~1715 cm⁻¹).[2][3][4] This is a key diagnostic band.
Pyridazine Ring (C=N & C=C) Stretch1600 - 1400Medium to StrongMultiple bands are characteristic of the pyridazine ring system, arising from the coupled vibrations of the C=N and C=C bonds.[1][5]
Aliphatic CH₂ Scissoring~1465MediumBending vibration of the methylene group in the propyl chain.
Aliphatic CH₃ Asymmetric Bending~1450MediumAsymmetric deformation of the terminal methyl group.
Aliphatic CH₃ Symmetric Bending~1375MediumSymmetric "umbrella" mode of the methyl group.
C-C-C Stretch (Ketone)1300 - 1200MediumStretching vibration of the carbon skeleton of the ketone. For aromatic ketones, this band typically appears between 1300 and 1230 cm⁻¹.[2]
Pyridazine Ring In-Plane Bending1300 - 1000Medium to WeakComplex series of bands resulting from the in-plane deformation of the pyridazine ring.[1]
Pyridazine Ring Out-of-Plane Bending950 - 700Medium to StrongThese bands are often sensitive to the substitution pattern on the ring.

Experimental Protocol: Acquiring the IR Spectrum

For researchers seeking to obtain an experimental IR spectrum of 1-(pyridazin-4-yl)propan-1-one, the following protocol using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is recommended due to its minimal sample preparation and high-quality data acquisition.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1-(pyridazin-4-yl)propan-1-one sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

In-Depth Discussion of Key Spectral Features

The IR spectrum of 1-(pyridazin-4-yl)propan-1-one is dominated by a few key absorption bands that are highly diagnostic.

  • The Carbonyl (C=O) Stretch: The most prominent feature in the spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration. For a simple, saturated ketone like 2-butanone, this band appears around 1715 cm⁻¹.[3] However, in 1-(pyridazin-4-yl)propan-1-one, the carbonyl group is directly attached to the pyridazine ring. This conjugation allows for delocalization of the pi electrons, which weakens the C=O double bond and consequently lowers its stretching frequency.[2][4][6] Therefore, we anticipate this band to appear in the range of 1690-1670 cm⁻¹. The exact position will be influenced by the electron-withdrawing nature of the pyridazine ring. This shift to a lower wavenumber is a critical piece of evidence for the presence of an aryl ketone moiety.

  • Pyridazine Ring Vibrations: The pyridazine ring gives rise to a series of characteristic absorptions. The C-H stretching vibrations of the hydrogens attached to the ring are expected as weak to medium bands in the 3100-3000 cm⁻¹ region.[1] More diagnostically useful are the ring stretching vibrations involving the C=N and C=C bonds, which typically appear as a group of medium to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹.[1][5] These bands can sometimes be complex due to the coupling of different vibrational modes within the ring.

  • Aliphatic C-H Vibrations: The propyl group will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2980-2870 cm⁻¹ range. Additionally, bending (deformation) vibrations of the CH₂ and CH₃ groups will be observed in the fingerprint region, around 1465 cm⁻¹ (CH₂ scissoring) and 1450 cm⁻¹ and 1375 cm⁻¹ (asymmetric and symmetric CH₃ bending, respectively).

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 1-(pyridazin-4-yl)propan-1-one and highlights the key functional groups responsible for the most significant IR absorption bands.

Caption: Molecular structure of 1-(pyridazin-4-yl)propan-1-one with key IR vibrational modes.

Conclusion

The infrared spectrum of 1-(pyridazin-4-yl)propan-1-one is a rich source of structural information. By understanding the characteristic absorption frequencies of the pyridazine ring, the conjugated carbonyl group, and the aliphatic side chain, researchers can confidently identify this compound and distinguish it from related structures. The strong, shifted carbonyl absorption in the 1690-1670 cm⁻¹ region serves as a particularly powerful diagnostic tool. This guide provides a solid foundation for the interpretation of the experimental IR spectrum and will aid in the structural verification of this and similar heterocyclic ketones.

References

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. Available at: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. ACS Omega. Available at: [Link]

  • Vibrational assignments of pyridine-2,6-dicarbonyl dichloride by FTIR, FT-Raman and quantum chemical calculations. Elixir International Journal. Available at: [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Available at: [Link]

  • Pyridazine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • 1-(pyridazin-4-yl)propan-1-one — Chemical Substance Information. NextSDS. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. PubMed. Available at: [Link]

  • Characteristic Group Vibrations of Organic Molecules II. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • 1-(Pyridin-2-yl)propan-2-one. PubChem. Available at: [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Calgary. Available at: [Link]

  • Carbonyl compounds - IR - spectroscopy. Available at: [Link]

  • infrared absorption spectroscopy (IR). NFDI4Chem Search Service. Available at: [Link]

  • INFRARED REFERENCE SPECTRA. Available at: [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides. J-Stage. Available at: [Link]

  • IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 1-(pyridazin-4-yl)propan-1-one

As drug development professionals and researchers, maintaining scientific integrity begins with rigorous, mechanism-driven safety protocols. Handling specialized pyridazine derivatives like 1-(pyridazin-4-yl)propan-1-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers, maintaining scientific integrity begins with rigorous, mechanism-driven safety protocols. Handling specialized pyridazine derivatives like 1-(pyridazin-4-yl)propan-1-one (CAS 66645-87-2) requires moving beyond basic compliance. This guide provides a self-validating, step-by-step operational framework designed to mitigate multi-route toxicity and ensure laboratory safety.

Quantitative Hazard Assessment

Before initiating any workflow, operators must understand the specific chemical hazard profile. According to standardized chemical substance data, 1-(pyridazin-4-yl)propan-1-one presents multi-route toxicity and severe irritation risks[1].

Table 1: Hazard Classifications for 1-(pyridazin-4-yl)propan-1-one

Hazard ClassCategoryHazard CodeClinical / Operational Description
Acute Toxicity 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes localized skin irritation and barrier disruption.
Eye Irritation 2AH319Causes serious eye irritation; risk of severe ocular damage.
STOT SE 3H336Specific target organ toxicity (single exposure); may cause drowsiness, dizziness, or respiratory irritation.
Mechanistic PPE Matrix

Personal Protective Equipment (PPE) must be selected based on the specific physical and toxicological properties of the compound. The following matrix details the required equipment and the scientific causality behind each choice.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack an orbital seal. Goggles prevent aerosolized particulates from causing severe ocular damage (2)[2].
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Provides a fail-safe dermal barrier against systemic absorption. Double-gloving allows safe removal of the contaminated outer layer while maintaining a protective barrier (3)[3].
Respiratory NIOSH N95 / P100 or OV CartridgeMitigates inhalation risks and central nervous system depression associated with STOT SE 3 / Acute Tox. 4 classifications[1].
Body Protection Tyvek Lab Coat or Chemical ApronPrevents chemical accumulation on personal clothing, eliminating the risk of chronic secondary exposure and cross-contamination outside the lab.
Operational Plan: Step-by-Step Handling Methodology

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation criteria are met.

Step 1: Environmental Verification

  • Action: Confirm the fume hood face velocity is operating between 0.4 and 0.6 m/s. Clear the workspace of unnecessary clutter.

  • Causality: Proper airflow creates a negative pressure barrier, preventing aerosolized Acute Tox. 4 particulates from entering the operator's breathing zone[3].

Step 2: PPE Donning & Integrity Check

  • Action: Don double nitrile gloves, chemical splash goggles, and a Tyvek lab coat. Perform a visual and tactile inspection for micro-tears in the gloves.

  • Causality: The compound is a Skin Irrit. 2 hazard[1]. A compromised glove directly leads to systemic absorption. Validation ensures the barrier is completely intact before chemical exposure.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and non-sparking spatulas. Transfer the exact required mass slowly to prevent dust generation.

  • Causality: Static buildup can cause fine powders to aerosolize or scatter via electrostatic repulsion. Minimizing static ensures the compound remains contained on the balance[3].

Step 4: Post-Operation Decontamination

  • Action: Wipe down all spatulas, the analytical balance, and the fume hood surface with a compatible solvent (e.g., 70% isopropanol), followed by a standard soap and water wash.

  • Causality: The compound's multi-route toxicity requires the complete removal of microscopic residues to protect subsequent operators from accidental dermal or ocular exposure[2].

Emergency Spill Response Workflow

In the event of an accidental release, immediate and structured action is required to prevent respiratory irritation and systemic exposure.

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Isolate (Ventilate Area) Start->Evacuate PPE 2. Don Emergency PPE (Respirator, Nitrile) Evacuate->PPE Contain 3. Contain Spill (Inert Absorbent) PPE->Contain Collect 4. Mechanical Collection (Non-sparking tools) Contain->Collect Dispose 5. Hazardous Waste Disposal Collect->Dispose

Workflow for 1-(pyridazin-4-yl)propan-1-one spill containment and decontamination.

Disposal Plan: Step-by-Step Waste Management

Improper disposal of Acute Tox. 4 and environmental hazards can lead to severe regulatory penalties and safety breaches.

Step 1: Solid Waste Segregation

  • Action: Place all contaminated consumables (outer gloves, weigh boats, paper towels, and inert absorbents from spills) into a highly visible, sealable hazardous waste bag.

  • Causality: Strict segregation prevents cross-contamination with non-hazardous lab waste, ensuring compliance with environmental regulations for toxic materials[3].

Step 2: Liquid Waste Containment

  • Action: Collect liquid waste (e.g., solvent washes and experimental aliquots) in a designated, high-density polyethylene (HDPE) container. Do not mix with strong oxidizers or acids.

  • Causality: HDPE is chemically inert to most organic solvents used in solubilization, preventing container degradation, exothermic reactions, and secondary spills.

Step 3: Labeling and EHS Transfer

  • Action: Affix a GHS-compliant label clearly stating: "Hazardous Waste: Toxic/Irritant - Contains 1-(pyridazin-4-yl)propan-1-one (CAS 66645-87-2)". Transfer the sealed containers to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

  • Causality: Clear labeling is a strict legal requirement that provides emergency responders and waste handlers with immediate hazard context in the event of an accidental release during transit[2].

References
  • Title : 1-(pyridazin-4-yl)propan-1-one — Chemical Substance Information | Source : NextSDS | URL : 1

  • Title : Safety Data Sheet: Orotic acid (Acute Tox. 4 Standards) | Source : Carl Roth | URL : 3

  • Title : AKT Controls and Diluent 39 - Safety Data Sheet (Eye Irrit. 2A Standards) | Source : Meso Scale Discovery | URL : 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.